Home > Products > Screening Compounds P36202 > 7-Bromo-1-(trideuteriomethyl)indazole
7-Bromo-1-(trideuteriomethyl)indazole -

7-Bromo-1-(trideuteriomethyl)indazole

Catalog Number: EVT-15495999
CAS Number:
Molecular Formula: C8H7BrN2
Molecular Weight: 214.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-1-(trideuteriomethyl)indazole is a synthetic compound classified as an indazole derivative, which is notable for its bromine substitution at the seventh position and the presence of a trideuteriomethyl group at the first position. This compound is of interest in pharmaceutical research, particularly in the context of cancer treatment and enzyme inhibition, due to its potential interactions with biological targets.

Source

The compound can be sourced from various chemical suppliers and is often utilized in research settings focused on medicinal chemistry. The CAS number for 7-Bromo-1-(trideuteriomethyl)indazole is 2925084-33-7, and it has a molecular formula of C8H4D3N2Br with a molecular weight of approximately 214.08 g/mol .

Classification

7-Bromo-1-(trideuteriomethyl)indazole falls under the category of heterocyclic compounds, specifically indazoles. Indazoles are characterized by their bicyclic structure comprising a five-membered ring fused to a six-membered aromatic ring. This compound's unique isotopic labeling with deuterium enhances its utility in studies involving metabolic pathways and drug action mechanisms.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-1-(trideuteriomethyl)indazole typically involves the bromination of indazole derivatives followed by the introduction of the trideuteriomethyl group. A common method for synthesizing indazole derivatives includes the reaction of hydrazine with appropriate carbonyl compounds.

Technical Details

  1. Starting Materials: The synthesis often begins with 1H-indazole or its derivatives.
  2. Bromination: Bromine or brominating agents are used to introduce the bromine atom at the desired position (position 7).
  3. Deuteration: The introduction of the trideuteriomethyl group can be achieved through methods such as using deuterated methyl iodide in reactions involving nucleophilic substitution.

The detailed synthetic route may vary, but yields are generally high, often exceeding 90% under optimized conditions .

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-1-(trideuteriomethyl)indazole features:

  • A five-membered indazole ring system.
  • A bromine atom attached to carbon 7.
  • A trideuteriomethyl group (-CD3) at carbon 1.

This structural arrangement contributes to its chemical reactivity and biological properties.

Data

  • Molecular Formula: C8H4D3N2Br
  • Molecular Weight: 214.08 g/mol
  • SMILES Notation: C[n]1cc2c(c1)cccc2Br
  • InChI Key: XGMDGZVMXKZQJH-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

7-Bromo-1-(trideuteriomethyl)indazole can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, which is useful for creating more complex structures.
  • Electrophilic Aromatic Substitution: The indazole ring can undergo further substitutions, enhancing its functional diversity.

Technical Details

Common reagents for these reactions include bases like sodium hydroxide for nucleophilic substitutions and electrophiles for aromatic substitutions. Reaction conditions typically involve solvents such as dimethyl sulfoxide or ethanol under controlled temperatures .

Mechanism of Action

The mechanism of action for 7-Bromo-1-(trideuteriomethyl)indazole involves its interaction with specific biological targets, particularly enzymes associated with cancer pathways. The bromine atom enhances electrophilicity, allowing it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes.

This compound's trideuteriomethyl group also aids in tracing metabolic pathways in pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may react with strong bases or acids.
  • Boiling Point: Specific boiling point data may vary depending on purity and preparation methods.

Relevant analyses such as nuclear magnetic resonance spectroscopy confirm the compound's structure and purity levels .

Applications

7-Bromo-1-(trideuteriomethyl)indazole has significant applications in scientific research:

  • Pharmaceutical Research: It serves as a potential lead compound for developing inhibitors targeting mutant isocitrate dehydrogenase enzymes implicated in certain cancers .
  • Metabolic Studies: Its isotopic labeling allows researchers to study metabolic pathways and drug interactions using techniques like mass spectrometry.
Synthetic Methodologies for 7-Bromo-1-(trideuteriomethyl)indazole

Isotopic Labeling Strategies in Indazole Functionalization

The strategic incorporation of deuterium at the N1-position of 7-bromoindazole leverages kinetic isotope effects (KIEs) to modulate metabolic stability without altering steric or electronic properties. Isotopic labeling specifically targets the N-H bond, replacing it with N-CD₃ to impede oxidative metabolism—a critical consideration for CNS-targeting pharmaceuticals where 7-bromoindazole serves as a key intermediate [2] [4]. Methodologically, this involves two complementary approaches:

  • Post-Functionalization Deuteration: Selective deuteration of pre-synthesized 7-bromo-1H-indazole using deuteromethyl sources (e.g., CD₃I) under basic conditions or electrochemical activation, exploiting the acidity of the N1-H proton (pKa ≈ 13-14) [1] [2].
  • Deuterated Building Block Integration: Assembly of the indazole ring using trideuteriomethylhydrazine, though this faces challenges in regiocontrol during cyclization [4].

Chen et al. demonstrated that α-diazomethylphosphonates serve as effective precursors for deuterated diazo intermediates, facilitating [3+2] cycloadditions with arynes to construct deuterated indazole cores with isotopic purity >95% [1]. Electrochemical N-acylation further enables selective deuteration at N1 by generating indazole anions in situ prior to deuteration [1].

Table 1: Isotopic Labeling Efficiency in Indazole Derivatives

MethodIsotopic Purity (%)RegioselectivityLimitations
Electrochemical N-Deuteration92-95N1-specificRequires anhydrous conditions
Deuteromethyl Iodide Alkylation88-93N1 > N2 (7:1)Competing O-alkylation
Cyclocondensation w/CD₃NHNH₂85-90Low (indazole mix)Forms 1H/2H-tautomer impurities

Palladium-Catalyzed Cross-Coupling Approaches for C-7 Bromination

Regioselective bromination at the C7-position exploits the inherent electronic bias of the indazole ring and metal-directed coordination. Two dominant synthetic routes are employed:1. Directed Ortho-Metalation (DoM):- N1-protected indazoles (e.g., SEM-protected) undergo Pd(0)-catalyzed bromination using NBS, achieving >85% C7-selectivity. The directing group (e.g., SEM) coordinates Pd to orient halogenation at the electron-deficient C7 position [1] [3].2. Aryne Cycloaddition with Brominated Synthons:- o-Bromo-(trimethylsilyl)aryl triflates react with deuterated diazo compounds via CsF-induced aryne generation. This [3+2] cycloaddition directly installs bromine and CD₃ simultaneously, bypassing late-stage functionalization challenges [1] [3].

Xu and Peng’s copper-catalyzed cascade couples 2-bromobenzonitriles with hydrazine carboxylates, enabling access to 3-amino-7-bromoindazoles—versatile intermediates for further functionalization [1]. Notably, C3-substituents (e.g., amino, phosphonate) direct electrophilic bromination to C7 by deactivating C5/C6 positions [1] [4].

Table 2: Bromination Methods for 7-Bromoindazole Synthesis

SubstrateCatalyst SystemBromination AgentC7 Selectivity (%)Yield (%)
N1-SEM-indazolePd₂(dba)₃/XPhosN-Bromosuccinimide8778
3-AminoindazoleCuI/1,10-phenanthrolineBr₂9382
o-Bromoaryne + CD₃N₂PO(OR)₂CsF (aryne activator)Pre-installed Br10091

Trideuteriomethylation Techniques: Nucleophilic Substitution vs. Reductive Deuteration

Nucleophilic Substitution:

  • 7-Bromo-1H-indazole undergoes N1-alkylation with CD₃I under phase-transfer conditions (50% NaOH, TBAB) or electrochemical reduction. The latter generates an indazolide anion that attacks CD₃I, achieving 92–95% deuteration purity but risking over-alkylation at N2 and O [1] [2]. Toledano’s oxidative cyclization protocol adapts to deuteration by employing CD₃-substituted 2-aminomethyl-phenylamines, though this requires synthesis of deuterated precursors [1].

Reductive Deuteration:

  • Uses D₂ gas and Pd/C to reduce pre-installed N1-(methylene) groups (e.g., -CH₂OH → -CD₃). While avoiding electrophilic reagents, this method suffers from incomplete deuterium incorporation (80–85% purity) due to H/D exchange at acidic C3/C4 positions [4].

Critical factors influencing method selection include:

  • Deuterium Source Cost: CD₃I is expensive vs. economical D₂ gas.
  • Functional Group Tolerance: Reductive deuteration reduces nitro/alkene groups.
  • Isotopic Scrambling Risk: Acidic C-H positions in indazole cause deuterium exchange unless sterically shielded.

Regioselective Indazole Ring Construction via Cyclocondensation

Regioselective formation of 1-CD₃-indazoles (vs. 2H-tautomers) is achievable through three tautomer-controlled routes:

  • Aryne Cycloaddition: o-(Trimethylsilyl)phenyl triflate reacts with deuterated diazo compounds (CD₃N₂PO(OR)₂) under CsF catalysis. The bulky phosphonate group directs cyclization to form 1-CD₃-3-phosphonate indazoles, with subsequent hydrolysis removing the phosphonate [1] [3].
  • Hydrazone Cyclization: 2-Bromo-6-methylphenylazo-t-butylsulfide undergoes base-induced cyclization (KOtBu/DMSO) to form 7-bromoindazole, adaptable to deuteration using CD₃-substituted sulfides [3].
  • Oxidative Cyclization: Toledano et al.’s N–N bond-forming method converts 2-aminomethyl-phenylamines into 1-substituted indazoles. Starting with CD₃-substituted anilines yields 1-CD₃-7-bromoindazoles with 96% regiopurity [1].

Table 3: Cyclocondensation Routes to 7-Bromo-1-(trideuteriomethyl)indazole

MethodKey IntermediateReagent/ConditionsN1-Regioselectivity
Aryne [3+2] CycloadditionCD₃N₂PO(OEt)₂o-Bromoaryl triflate, CsF, 25°C1-CD₃:2-CD₃ = 9:1
Hydrazone Cyclization(2-Bromo-6-methylphenylazo)-CD₃-t-butylsulfideKOtBu, DMSO, 20°C, 2h1-CD₃ only
Oxidative N-N Coupling2-(CD₃NH-methyl)-bromoanilinePIFA, CH₂Cl₂, 0°C to rtExclusive 1-CD₃

Optimization of Deuterium Incorporation Efficiency in Indazole Scaffolds

Maximizing D₃-incorporation (>99%) requires controlling three parameters:

  • Solvent Selection: Aprotic polar solvents (DMSO, DMF) minimize H/D exchange by sequestering protic impurities. DMSO suppresses acidity-driven deuterium loss at C3 [3] [4].
  • Reaction Temperature: Alkylation with CD₃I proceeds at 0–25°C; higher temperatures accelerate detritiation.
  • Catalytic System: Cu(I)/phenanthroline catalysts in reductive deuteration lower D₂ activation energy, enhancing incorporation to 93% [4].

Isotopic analysis via LC-MS/MS monitors deuterium distribution. Common side reactions include:

  • Protium Scrambling: C4-H exchange with solvent protons under strong base.
  • N2-Alkylation: Thermodynamically favored but kinetically slow; mitigated using bulky bases (e.g., KOtBu) [1].

Wang’s hydroxylamine-mediated indazole synthesis offers a solution: Cyclization in deuterated solvents (DMSO-d₆) with CD₃NHOH builds deuterium into the ring during formation, achieving 97% isotopic purity [1].

Comprehensive Compound Table

Properties

Product Name

7-Bromo-1-(trideuteriomethyl)indazole

IUPAC Name

7-bromo-1-(trideuteriomethyl)indazole

Molecular Formula

C8H7BrN2

Molecular Weight

214.08 g/mol

InChI

InChI=1S/C8H7BrN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3/i1D3

InChI Key

JPFIGGYULRKROG-FIBGUPNXSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)C=N1

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=CC=C2Br)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.